4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine 4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13735148
InChI: InChI=1S/C25H17ClIN3/c26-23-22-21(16-17-28-23)30(29-24(22)27)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I
Molecular Formula: C25H17ClIN3
Molecular Weight: 521.8 g/mol

4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine

CAS No.:

Cat. No.: VC13735148

Molecular Formula: C25H17ClIN3

Molecular Weight: 521.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-iodo-1-trityl-1h-pyrazolo[4,3-c]pyridine -

Specification

Molecular Formula C25H17ClIN3
Molecular Weight 521.8 g/mol
IUPAC Name 4-chloro-3-iodo-1-tritylpyrazolo[4,3-c]pyridine
Standard InChI InChI=1S/C25H17ClIN3/c26-23-22-21(16-17-28-23)30(29-24(22)27)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Standard InChI Key GNEBCKDLSGJWKO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=NC=C5)Cl)C(=N4)I

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The pyrazolo[4,3-c]pyridine scaffold consists of a fused bicyclic system containing a pyrazole ring (five-membered diunsaturated ring with two adjacent nitrogen atoms) and a pyridine ring (six-membered aromatic ring with one nitrogen atom). Substitution at the 1-position with a trityl group introduces three phenyl rings, dramatically increasing molecular weight (521.8 g/mol) and steric hindrance. The chlorine and iodine atoms at positions 4 and 3, respectively, provide distinct electronic and reactive profiles:

  • Chlorine: Electronegative atom inducing electron withdrawal, stabilizing adjacent charges.

  • Iodine: Heavy halogen with polarizable electron cloud, facilitating oxidative transformations.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC25H17ClIN3
Molecular Weight521.8 g/mol
Topological Surface Area41.57 Ų
LogP (Consensus)2.07
Solubility (ESOL)0.0844 mg/mL

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data for the parent compound (without trityl protection) reveals characteristic signals:

  • 1H NMR: Doublets at δ 7.64 ppm (J = 6.0 Hz) and δ 8.11 ppm (J = 6.0 Hz) corresponding to pyridine ring protons .

  • 13C NMR: Peaks near δ 150 ppm for pyrazole carbons and δ 110–130 ppm for aromatic carbons.

The trityl group introduces additional complexity, with 19 aromatic protons appearing as multiplets between δ 7.2–7.6 ppm and quaternary carbons near δ 145 ppm.

Synthesis and Optimization Strategies

Stepwise Construction

Synthesis typically follows a three-stage sequence:

  • Core Formation: Condensation of 4-chloropyridine derivatives with hydrazine derivatives yields the pyrazolo[4,3-c]pyridine backbone.

  • Halogenation: Sequential iodination and chlorination using N-iodosuccinimide (NIS) or iodine/KOH systems .

  • Tritylation: Protection of the NH group via reaction with trityl chloride in the presence of base.

Table 2: Representative Synthetic Conditions

StepReagentsYieldTemperatureTimeSource
IodinationNIS, DMF85%100°C12h
TritylationTrityl-Cl, Et3N, CH2Cl278%25°C4h

Yield Optimization Challenges

Key challenges include:

  • Steric Hindrance: The bulky trityl group reduces reaction rates in subsequent substitutions, necessitating prolonged reaction times.

  • Halogen Reactivity: Iodine’s susceptibility to elimination requires careful control of base strength and temperature .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

Despite its high molecular weight, the compound exhibits moderate solubility (0.0844 mg/mL in aqueous buffers) due to the hydrophobic trityl group . Computational models predict:

  • GI Absorption: High (permeability-glycoprotein substrate score: 0.55) .

  • Blood-Brain Barrier Penetration: Likely (logBB = -0.49 cm/s) .

Metabolic Stability

Cytochrome P450 screening indicates potential inhibition of CYP1A2 (IC50 ≈ 1.2 μM), suggesting drug-drug interaction risks . The trityl group may reduce hepatic clearance by shielding reactive sites.

Reactivity and Derivatization Pathways

Cross-Coupling Reactions

The iodine atom participates in Suzuki-Miyaura couplings with boronic acids. Representative conditions:

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3

  • Solvent: DME/H2O (4:1)

  • Yield: 60–75% for aryl/heteroaryl products.

Nucleophilic Substitutions

Chlorine at position 4 undergoes displacement with amines or alkoxides:

  • With Piperidine: 60°C in DMF, 12h → 85% yield.

  • With Sodium Methoxide: 45°C in MeOH, 6h → 78% yield.

ParameterValueSource
GHS Signal WordDanger
Hazard StatementsH301 (Toxic if swallowed)
H319 (Eye irritation)
Precautionary MeasuresP305+P351+P338 (Eye wash)

Industrial and Research Applications

Drug Discovery Intermediates

Used in >15 preclinical candidates since 2020, primarily as kinase inhibitor precursors. Recent examples include BTK and EGFR inhibitors.

Materials Science

The trityl group’s steric bulk enables use in:

  • Liquid Crystals: Modifies phase transition temperatures.

  • Metal-Organic Frameworks (MOFs): Enhances porosity via pendant aromatic groups.

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